molecular formula C20H20N2O4 B4410546 2-isobutyl-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide

2-isobutyl-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B4410546
M. Wt: 352.4 g/mol
InChI Key: WKLASPKXTGIWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isobutyl-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as IMMA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the isoindoline carboxamide family, which has been shown to have a variety of biological activities. In

Scientific Research Applications

2-isobutyl-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to selectively inhibit the activity of the protein kinase C (PKC) epsilon isoform, which has been implicated in a variety of neurological disorders. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In drug discovery, this compound has been used as a lead compound for the development of novel PKC epsilon inhibitors.

Mechanism of Action

2-isobutyl-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide selectively inhibits the activity of the PKC epsilon isoform by binding to the regulatory domain of the enzyme. This binding prevents the enzyme from activating downstream signaling pathways, which can lead to the inhibition of cell growth and proliferation. The selective inhibition of PKC epsilon by this compound makes it a potentially useful tool for studying the role of this enzyme in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific biological system being studied. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which can inhibit tumor growth. In neurons, this compound has been shown to modulate synaptic plasticity and neurotransmitter release, which can affect learning and memory. The specific effects of this compound will depend on the concentration of the compound, as well as the specific biological system being studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-isobutyl-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its selectivity for the PKC epsilon isoform. This selectivity allows for the specific modulation of this enzyme, which can be useful for studying its role in various biological processes. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dose-response studies are necessary to ensure that the compound is being used at a safe and effective concentration.

Future Directions

There are several future directions for the study of 2-isobutyl-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One direction is the development of more potent and selective PKC epsilon inhibitors based on the structure of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in neurological disorders and cancer. Additionally, the use of this compound as a tool for studying the role of PKC epsilon in various biological processes will likely continue to be an important area of research.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-12(2)11-22-19(24)14-9-8-13(10-15(14)20(22)25)18(23)21-16-6-4-5-7-17(16)26-3/h4-10,12H,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLASPKXTGIWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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